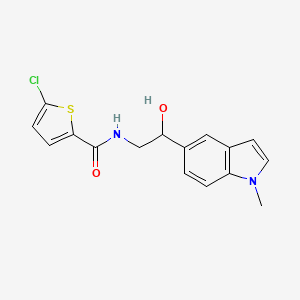

5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O2S/c1-19-7-6-10-8-11(2-3-12(10)19)13(20)9-18-16(21)14-4-5-15(17)22-14/h2-8,13,20H,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBQUOXEKSTHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(S3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Coupling of the Indole and Thiophene Rings: The final step involves coupling the indole and thiophene rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of a carbonyl group.

Reduction: Reduction reactions can target the carbonyl group formed from oxidation, converting it back to the hydroxyethyl group.

Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Regeneration of the hydroxyethyl group.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

Biological Studies: It can be used as a probe to study biological pathways involving indole and thiophene derivatives.

Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the thiophene ring can participate in electron transfer processes. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog 1: Rivaroxaban (5-Chloro-N-[[(5S)-2-Oxo-3-[4-(3-Oxomorpholin-4-yl)phenyl]-1,3-Oxazolidin-5-yl]methyl]thiophene-2-carboxamide)

- Molecular Formula : C₁₉H₁₈ClN₃O₅S

- Molecular Weight : 435.88 g/mol

- Key Features: Oxazolidinone core instead of hydroxyethyl-indole. Morpholinone and phenyl substituents enhance Factor Xa (FXa) inhibition .

- Pharmacology : Rivaroxaban is a clinically approved FXa inhibitor used for anticoagulation. Its (S)-enantiomer exhibits 100-fold higher activity than the (R)-enantiomer, underscoring the role of stereochemistry .

- Physicochemical Properties : LogP ~1.5 (moderate lipophilicity); solubility in water: 0.5 mg/mL .

Structural Analog 2: 5-Chloro-N-(2-{4-[(2-Hydroxyethyl)amino]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)thiophene-2-carboxamide

- Molecular Formula : C₂₁H₁₆ClN₃O₄S

- Molecular Weight : 441.895 g/mol

- Key Features: Isoindole-1,3-dione core with a hydroxyethylamino-phenyl group. The dioxo-isoindole system may influence π-π stacking and hydrogen bonding .

- Potential Applications: Similar compounds are explored for kinase inhibition or anticancer activity due to isoindole’s planar structure .

Structural Analog 3: N-(2-Nitrophenyl)thiophene-2-carboxamide

- Molecular Formula : C₁₁H₈N₂O₃S

- Molecular Weight : 260.26 g/mol

- Key Features: Nitrophenyl substituent instead of indole or oxazolidinone. Dihedral angles between thiophene and benzene rings (~8.5–15.4°) affect crystallinity and intermolecular interactions .

- Applications: Studied for antimicrobial and genotoxic properties; nitro groups may act as electron-withdrawing moieties .

Comparative Analysis Table

Research Findings and Implications

- Structural Flexibility: The hydroxyethyl-indole group in the target compound may improve blood-brain barrier penetration compared to Rivaroxaban’s polar morpholinone group, making it suitable for CNS targets .

- Synthetic Challenges : Analogous compounds (e.g., Rivaroxaban) require enantioselective synthesis, whereas the target compound’s lack of reported stereocenters could simplify production .

- Biological Activity: Indole derivatives often exhibit affinity for serotonin receptors or tyrosine kinases. The absence of a nitro group (cf. ) may reduce genotoxicity risks.

Biological Activity

5-Chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, synthesis methods, and biological activities, particularly focusing on its anticancer properties and mechanisms of action.

Molecular Characteristics

- Chemical Formula : C15H15ClN2O3S

- Molecular Weight : 336.81 g/mol

- CAS Number : 2034594-98-2

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Indole Moiety : The indole ring is synthesized using Fischer indole synthesis, reacting phenylhydrazine with an aldehyde or ketone under acidic conditions.

- Attachment of Hydroxyethyl Group : The hydroxyethyl group is introduced through nucleophilic substitution reactions.

- Formation of the Thiophene Ring : The thiophene moiety is formed via cyclization reactions involving thioketones or thiolactones.

- Carboxamide Formation : Finally, the carboxamide group is introduced through amidation reactions with appropriate carboxylic acids.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer effects, particularly against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Caco-2 (Colorectal Cancer) | 20.6 | |

| A549 (Lung Cancer) | 35.0 | |

| MCF-7 (Breast Cancer) | 25.0 |

The compound exhibits selective cytotoxicity, indicating a preference for cancerous cells over normal cells.

The mechanism through which this compound exerts its effects involves several pathways:

- VEGFR Inhibition : It has been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. The IC50 for VEGFR inhibition was reported at 0.56 µM, demonstrating its potential as an antiangiogenic agent .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic pathways, leading to increased caspase activity and DNA fragmentation .

- Cell Cycle Arrest : Studies suggest that it can cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating .

Case Studies

In a recent clinical study involving various indole derivatives, compounds similar to this compound were evaluated for their anticancer properties:

- Study Design : A series of indole-based compounds were tested against multiple cancer cell lines to assess their cytotoxic effects.

- Findings : The study concluded that compounds with structural similarities to the target compound exhibited potent anticancer activity, particularly against breast and colorectal cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 5-chlorothiophene-2-carboxylic acid, which is chlorinated and activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride .

- Step 2 : Couple the acid chloride with a hydroxyethyl-indole intermediate (synthesized via reductive amination of 1-methylindole-5-carbaldehyde and ethanolamine) under inert conditions (N₂ atmosphere) in dry dichloromethane (DCM) .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

- Yield Improvement : Use catalytic DMAP or HOBt to enhance coupling efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology :

- 1H/13C NMR : Identify the thiophene-Cl (δ ~7.2 ppm for thiophene protons, δ ~125–140 ppm for carbons), indole NH (δ ~10 ppm if free), and hydroxyethyl signals (δ ~3.5–4.5 ppm) .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and OH/NH stretches (~3200–3500 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern consistent with Cl (3:1 ratio for ³⁵Cl/³⁷Cl) .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodology :

- Target Selection : Prioritize assays based on structural analogs (e.g., antimicrobial activity for thiophene-carboxamides or kinase inhibition for indole derivatives ).

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA .

- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobials) and solvent controls (DMSO <1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve the bioactivity of this compound?

- Methodology :

- Analog Synthesis : Modify substituents on (i) the indole ring (e.g., halogenation at position 4), (ii) the hydroxyethyl linker (e.g., oxidation to ketone), or (iii) the thiophene (e.g., replacing Cl with CF₃) .

- Bioactivity Testing : Compare IC₅₀/MIC values across analogs. Use statistical tools (ANOVA, dose-response curves) to identify critical substituents .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like bacterial topoisomerases or kinases .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodology :

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or use uniform cell lines (e.g., HEK293 for cytotoxicity) .

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., assay pH, serum concentration) .

- Mechanistic Follow-Up : Confirm target engagement via SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

Q. How can the metabolic stability and pharmacokinetic (PK) properties of this compound be optimized for in vivo studies?

- Methodology :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rat); monitor parent compound depletion via LC-MS .

- Prodrug Design : Mask the hydroxyethyl group as an ester (e.g., acetyl or pivaloyl) to enhance oral bioavailability .

- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hydrophobicity while maintaining membrane permeability .

Q. What strategies are effective in elucidating the mechanism of action for this compound when initial target identification fails?

- Methodology :

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable probe derivative .

- CRISPR Screening : Perform genome-wide knockout screens in relevant cell lines to identify resistance-conferring genes .

- Pathway Analysis : Employ transcriptomics (RNA-seq) to identify dysregulated pathways post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.